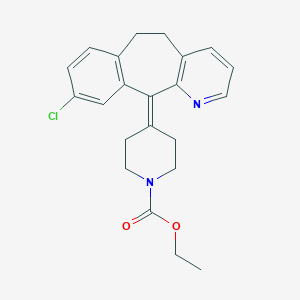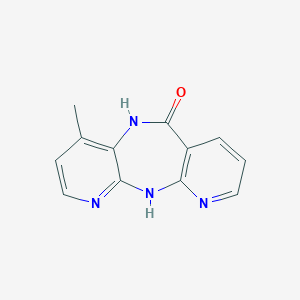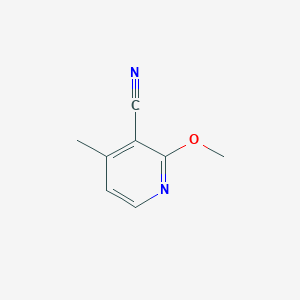
2,2,5-Trimethylhepta-3,4-dien-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5-Trimethylhepta-3,4-dien-1-amine, also known as TM7 or geranylaminobutene, is a chemical compound with potential applications in scientific research. It is a member of the terpenoid family of compounds, which are known for their diverse biological activities. TM7 is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Wirkmechanismus
2,2,5-Trimethylhepta-3,4-dien-1-amine exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell cycle arrest and apoptosis. 2,2,5-Trimethylhepta-3,4-dien-1-amine has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, 2,2,5-Trimethylhepta-3,4-dien-1-amine has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemische Und Physiologische Effekte
2,2,5-Trimethylhepta-3,4-dien-1-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to a reduction in tumor growth. 2,2,5-Trimethylhepta-3,4-dien-1-amine has also been shown to reduce inflammation in animal models, leading to a reduction in tissue damage. In addition, 2,2,5-Trimethylhepta-3,4-dien-1-amine has been shown to inhibit the growth of various bacteria and fungi, leading to a reduction in infections.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,5-Trimethylhepta-3,4-dien-1-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for use in experiments. Another advantage is that it has a diverse range of biological activities, making it useful for studying various biological processes. However, one limitation is that it has low solubility in water, which can make it difficult to use in certain experiments. Another limitation is that it has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2,2,5-Trimethylhepta-3,4-dien-1-amine. One direction is to further investigate its anticancer properties and explore its potential as a cancer treatment. Another direction is to investigate its anti-inflammatory properties and explore its potential as a treatment for inflammatory diseases. In addition, further research is needed to explore its potential as an antimicrobial agent and to investigate its mechanism of action against various bacteria and fungi. Finally, future research could explore modifications to the 2,2,5-Trimethylhepta-3,4-dien-1-amine molecule to enhance its solubility and improve its efficacy in various experiments.
Synthesemethoden
2,2,5-Trimethylhepta-3,4-dien-1-amine is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the synthesis of geranyl bromide from geraniol using hydrobromic acid. The geranyl bromide is then reacted with sodium azide to form geranyl azide. The geranyl azide is reduced using hydrogen gas and palladium on carbon catalyst to form geranyl amine. The final step involves the reaction of geranyl amine with butenyl lithium to form 2,2,5-Trimethylhepta-3,4-dien-1-amine.
Wissenschaftliche Forschungsanwendungen
2,2,5-Trimethylhepta-3,4-dien-1-amine has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have anticancer properties, and studies have demonstrated its ability to inhibit the growth of cancer cells in vitro. 2,2,5-Trimethylhepta-3,4-dien-1-amine has also been shown to have anti-inflammatory properties, and studies have demonstrated its ability to reduce inflammation in animal models. In addition, 2,2,5-Trimethylhepta-3,4-dien-1-amine has been shown to have antimicrobial properties, and studies have demonstrated its ability to inhibit the growth of various bacteria and fungi.
Eigenschaften
CAS-Nummer |
155904-84-0 |
|---|---|
Produktname |
2,2,5-Trimethylhepta-3,4-dien-1-amine |
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
InChI |
InChI=1S/C10H19N/c1-5-9(2)6-7-10(3,4)8-11/h7H,5,8,11H2,1-4H3 |
InChI-Schlüssel |
GBNAASVEWIBDPT-UHFFFAOYSA-N |
SMILES |
CCC(=C=CC(C)(C)CN)C |
Kanonische SMILES |
CCC(=C=CC(C)(C)CN)C |
Synonyme |
3,4-Heptadien-1-amine, 2,2,5-trimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate](/img/structure/B122494.png)
![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)
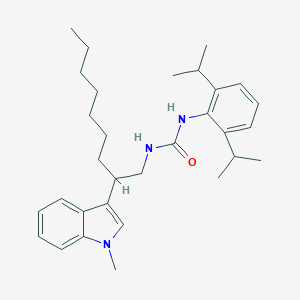
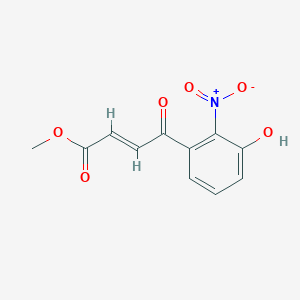
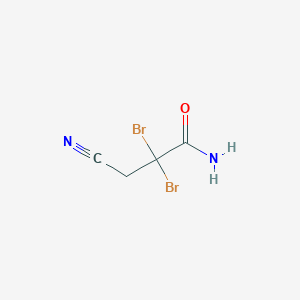
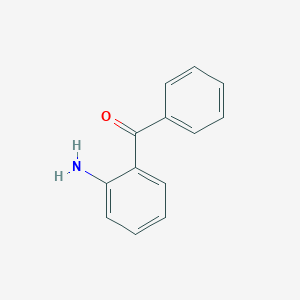
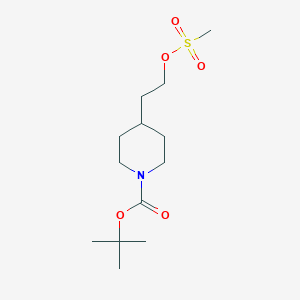
![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)
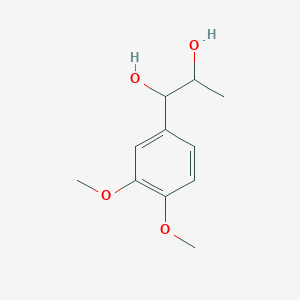
![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)
